N-{(1Z)-3-oxo-3-[(2E)-2-(2-oxo-2-phenylethylidene)hydrazinyl]-1-phenylprop-1-en-2-yl}benzamide
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Overview
Description
N-[(1Z)-1-{N’-[(1E)-2-oxo-2-phenylethylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide: is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1Z)-1-{N’-[(1E)-2-oxo-2-phenylethylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide typically involves the condensation of hydrazine derivatives with benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up by optimizing reaction parameters and employing industrial-grade equipment to ensure consistent quality and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules. Its ability to undergo various chemical reactions makes it a valuable tool for chemists.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. Researchers explore its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and versatility enable the production of high-value products.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(1E)-2-oxo-2-phenylethylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- N-{(1Z)-1-[4-(Dimethylamino)phenyl]-3-[(2E)-2-{2-hydroxy-5-[(E)-1-naphthyldiazenyl]benzylidene}hydrazino]-3-oxoprop-1-en-2-yl}benzamide
- N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide
Uniqueness: N-[(1Z)-1-{N’-[(1E)-2-oxo-2-phenylethylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide stands out due to its specific structural features and reactivity
Properties
Molecular Formula |
C24H19N3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(Z)-3-oxo-3-[(2E)-2-phenacylidenehydrazinyl]-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H19N3O3/c28-22(19-12-6-2-7-13-19)17-25-27-24(30)21(16-18-10-4-1-5-11-18)26-23(29)20-14-8-3-9-15-20/h1-17H,(H,26,29)(H,27,30)/b21-16-,25-17+ |
InChI Key |
GNSWZRUGSCSFBJ-HKRWFOJLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C(=O)C2=CC=CC=C2)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN=CC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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